Enhanced Nuclease Resistance: Quantified Comparison of 2'-O-Methyl vs. DNA Oligonucleotides
Oligonucleotides synthesized with 2'-O-methyl modifications, including those derived from DMT-2'-O-Methylguanosine phosphoramidite, exhibit complete resistance to degradation by both RNA- and DNA-specific nucleases, whereas unmodified DNA oligonucleotides are rapidly degraded under identical conditions [1]. A direct comparison study demonstrated that fully 2'-O-methylated oligoribonucleotides remained intact following exposure to snake venom phosphodiesterase (SVPD) and nuclease S1, contrasting sharply with the complete degradation of unmodified DNA controls [1].
| Evidence Dimension | Nuclease stability |
|---|---|
| Target Compound Data | Complete resistance (no detectable degradation) to snake venom phosphodiesterase (SVPD) and nuclease S1 |
| Comparator Or Baseline | Unmodified DNA oligonucleotides: rapid and complete degradation |
| Quantified Difference | Qualitative difference; from complete degradation to undetectable degradation |
| Conditions | In vitro enzymatic assays with purified nucleases SVPD and nuclease S1 [1] |
Why This Matters
For antisense, siRNA, or in vivo aptamer applications, nuclease resistance directly correlates with extended functional half-life and reduced dosing requirements, making 2'-O-methyl-modified oligonucleotides functionally superior to unmodified DNA in biological environments.
- [1] Lesnik EA, Guinosso CJ, Kawasaki AM, et al. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity. Nucleic Acids Res. 1995;23(11):1955-1962. View Source
